1-Bromo-2-(cyclopropylsulfonylmethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(cyclopropylsulfonylmethyl)benzene is an organic compound featuring a benzene ring substituted with a bromine atom and a cyclopropylsulfonylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-(cyclopropylsulfonylmethyl)benzene typically involves the bromination of a benzene derivative followed by the introduction of the cyclopropylsulfonylmethyl group. One common method includes:
Sulfonylation: The bromobenzene is then reacted with cyclopropylsulfonyl chloride in the presence of a base like triethylamine to introduce the cyclopropylsulfonylmethyl group.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(cyclopropylsulfonylmethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles in reactions such as the Suzuki-Miyaura coupling.
Oxidation and Reduction: The sulfonyl group can participate in oxidation-reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the sulfonyl group.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Oxidation Products: Oxidation of the sulfonyl group can lead to the formation of sulfonic acids or other oxidized derivatives.
Scientific Research Applications
1-Bromo-2-(cyclopropylsulfonylmethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research into its potential as a pharmacophore in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Bromo-2-(cyclopropylsulfonylmethyl)benzene exerts its effects depends on the specific reactions it undergoes. . The sulfonyl group can participate in interactions with biological molecules, potentially affecting enzyme activity and protein function.
Comparison with Similar Compounds
Bromobenzene: A simpler structure with only a bromine substituent.
1-Bromo-2-(methoxymethyl)benzene: Similar structure but with a methoxymethyl group instead of a cyclopropylsulfonylmethyl group.
Properties
IUPAC Name |
1-bromo-2-(cyclopropylsulfonylmethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2S/c11-10-4-2-1-3-8(10)7-14(12,13)9-5-6-9/h1-4,9H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLHWNKYHHDCNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)CC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.16 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.